N-(2-methoxyphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
Description
N-(2-Methoxyphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core fused to a piperidine ring and linked to an acetamide group substituted with a 2-methoxyphenyl moiety. The 1,2,4-oxadiazole ring is notable for its electron-deficient nature, enhancing metabolic stability and hydrogen-bonding capabilities, which are critical for pharmacological activity . The 4-methylphenyl substituent on the oxadiazole and the 2-methoxyphenyl group on the acetamide suggest tailored electronic and steric effects for receptor interactions. Crystallographic studies using programs like SHELXL have been pivotal in resolving its 3D structure, confirming bond lengths and angles consistent with related oxadiazole derivatives .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-16-7-9-17(10-8-16)22-25-23(30-26-22)18-11-13-27(14-12-18)15-21(28)24-19-5-3-4-6-20(19)29-2/h3-10,18H,11-15H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPFEQDDNSJMNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 447.5 g/mol. Its structure features a methoxyphenyl group and an oxadiazole ring, which are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H29N5O3 |
| Molecular Weight | 447.5 g/mol |
| Purity | ≥ 95% |
| Complexity Rating | 636 |
Antimicrobial Properties
Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial activities. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli.
Mechanisms of Action:
- Inhibition of Nucleic Acid Synthesis: Compounds with similar structures have been shown to interfere with DNA replication and RNA transcription in bacterial cells, leading to cell death.
- Disruption of Cell Membrane Integrity: The presence of hydrophobic groups in the structure may contribute to increased permeability of bacterial membranes, resulting in cell lysis.
Case Studies
-
Study on Antimicrobial Efficacy:
A study evaluated the Minimum Inhibitory Concentration (MIC) of various derivatives against E. coli and Bacillus subtilis. The compound exhibited an MIC of 125 µg/mL against both strains, indicating moderate antibacterial activity. -
Cytotoxicity Assessment:
Another research focused on the cytotoxic effects of this compound on cancer cell lines. Results demonstrated that it induced apoptosis in HeLa cells with an IC50 value of 30 µM, suggesting potential as an anticancer agent.
Pharmacological Profiles
Research has highlighted the following pharmacological effects associated with this compound:
- Antibacterial Activity: Effective against Gram-positive and Gram-negative bacteria.
- Antifungal Activity: Preliminary results suggest activity against fungal pathogens.
- Anticancer Potential: Induces apoptosis in cancer cell lines through caspase activation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in heterocyclic cores, substituents, and pharmacological profiles. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings
Heterocyclic Core Influence :
- The 1,2,4-oxadiazole ring in the target compound and analogs (e.g., ) exhibits greater metabolic stability than 1,2-oxazole derivatives (e.g., ) due to resistance to enzymatic cleavage.
- Triazole-containing analogs (e.g., ) show distinct pharmacokinetics, with sulfur atoms facilitating thiol-mediated binding to biological targets.
Substituent Effects: 4-Methylphenyl vs. 4-Methoxyphenyl: The target’s 4-methylphenyl group on the oxadiazole enhances hydrophobicity, favoring receptor binding in lipophilic environments. In contrast, the 4-methoxyphenyl group in increases solubility but may reduce CNS penetration. 2-Methoxyphenyl vs.
Piperidine vs. Piperazine :
- Piperidine in the target compound provides a rigid scaffold compared to the piperazine in , which introduces additional basicity but may increase off-target interactions.
Biological Activity: Oxadiazole-piperidine hybrids (target, ) are theorized to modulate CNS targets (e.g., sigma receptors) due to structural similarity to known neuroactive agents. Triazole derivatives (e.g., ) demonstrate broader antimicrobial activity, attributed to their sulfur moiety’s redox activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
